C11-Methoxy Substitution Yields Modest In Vivo Antileukemic Activity, in Contrast to C9- and C10-Substituted Analogues
In the definitive SAR study by Wani et al. (1987), 11-substituted camptothecin analogues as a class displayed only modest in vitro and in vivo activities compared to 9- and 10-substituted compounds, which exhibited considerably higher dose potency [1]. The 10,11-dimethoxy analogue (36) was inactive in both the KB cytotoxicity assay and the L1210 leukemia model [1]. By contrast, 10-hydroxy-20(S)-camptothecin (2) and 9-amino-20(S)-camptothecin (4) showed markedly superior activity [1]. This establishes that the C11 position, when substituted with a methoxy group and particularly in disubstituted form, is disfavored for antitumor activity relative to C9 or C10 monosubstitution.
| Evidence Dimension | In vivo antileukemic activity in L1210 mouse model |
|---|---|
| Target Compound Data | 10,11-(OMe)₂-20(RS)-camptothecin (36): inactive (no T/C% reported) in L1210 assay; KB ED₅₀ not reached [1]. |
| Comparator Or Baseline | 11-Hydroxy-20(RS)-camptothecin (8): max T/C = 357% at 60.0 mg/kg, 3/6 cures, KB ED₅₀ = 2 × 10⁻² µg/mL. 11-Cyano-20(RS)-camptothecin (27): max T/C = 365% at 10.0 mg/kg, 3/6 cures [1]. |
| Quantified Difference | 10,11-Dimethoxy substitution abolished activity entirely, while 11-OH and 11-CN retained high activity. For 11-substituted analogues broadly, activity was classified as 'modest' vs. 'considerably higher' for 9-/10-substituted compounds [1]. |
| Conditions | L1210 mouse leukemia in vivo assay (max % T/C, cures out of 6, dose range); KB cell culture in vitro cytotoxicity (ED₅₀, µg/mL). Data from Table I, J. Med. Chem. 1987, 30, 1774–1779 [1]. |
Why This Matters
This evidence demonstrates that C11 methoxy substitution is associated with reduced biological activity, making 11-Methoxycamptothecin unsuitable as a potency-optimized lead but valuable as a negative control or SAR probe in camptothecin analog development.
- [1] Wani, M. C.; Nicholas, A. W.; Manikumar, G.; Wall, M. E. Plant Antitumor Agents. 25. Total Synthesis and Antileukemic Activity of Ring A Substituted Camptothecin Analogues. Structure-Activity Correlations. J. Med. Chem. 1987, 30 (10), 1774–1779. DOI: 10.1021/jm00393a016. View Source
